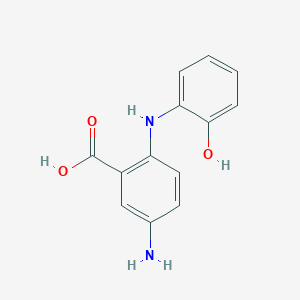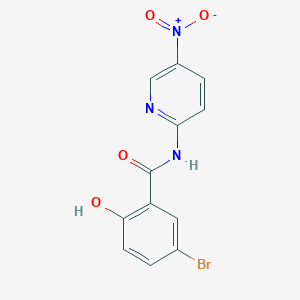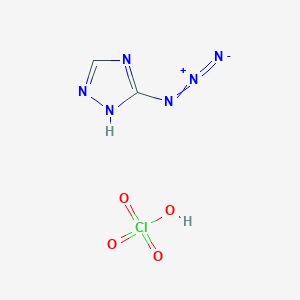
5-Amino-2-(2-hydroxyanilino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(2-hydroxyanilino)benzoic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzoic acid, featuring both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-hydroxyanilino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with 2-hydroxyaniline under specific conditions. This reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as one-pot synthesis techniques. These methods aim to optimize yield and reduce reaction times by combining multiple steps into a single process. For example, a one-pot synthesis method for 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been reported, achieving high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-hydroxyanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted benzoic acids .
Scientific Research Applications
5-Amino-2-(2-hydroxyanilino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-hydroxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxybenzoic acid:
2-Amino-5-(trifluoromethoxy)benzoic acid: Known for its use in various chemical syntheses.
Uniqueness
5-Amino-2-(2-hydroxyanilino)benzoic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
765288-64-0 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-amino-2-(2-hydroxyanilino)benzoic acid |
InChI |
InChI=1S/C13H12N2O3/c14-8-5-6-10(9(7-8)13(17)18)15-11-3-1-2-4-12(11)16/h1-7,15-16H,14H2,(H,17,18) |
InChI Key |
JJSJFPZADCLBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)

![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)



![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
